molecular formula C9H10ClNO2 B13516852 Methyl 4-amino-2-chloro-5-methylbenzoate

Methyl 4-amino-2-chloro-5-methylbenzoate

Cat. No.: B13516852
M. Wt: 199.63 g/mol
InChI Key: AHFALZZJMPSWNC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-methylbenzoate is an organic compound belonging to the class of benzoates. It is an aromatic compound, containing a benzene ring with a methyl group, an amine group, and a chlorine atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-5-methylbenzoate typically involves the methylation of 4-amino-2-chloro-5-methylbenzoic acid. The reaction is carried out using dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete methylation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: The major product is 4-amino-2-chloro-5-methylbenzoic acid.

    Reduction Reactions: The major product is 4-amino-2-chloro-5-methylbenzylamine.

Scientific Research Applications

Methyl 4-amino-2-chloro-5-methylbenzoate is used in various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved include the inhibition of metabolic enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-chloro-5-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of enzyme interactions.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-amino-2-chloro-5-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3

InChI Key

AHFALZZJMPSWNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(=O)OC

Origin of Product

United States

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